Pheneticillin

Beschreibung

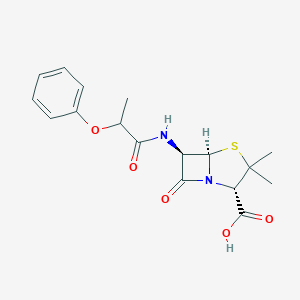

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9?,11-,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONJJLVGHLVQQM-JHXYUMNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023448 | |

| Record name | Phenethicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147-55-7 | |

| Record name | Phenethicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethicillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneticillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenethicillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pheneticillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFA30X554H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pheneticillin Against Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneticillin, a semisynthetic penicillin, exerts its bactericidal effects through the targeted inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This guide provides a detailed technical overview of the molecular interactions between pheneticillin and its PBP targets. It includes a summary of quantitative data on binding affinities and inhibitory concentrations, detailed experimental protocols for assessing these interactions, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins

Pheneticillin, like all β-lactam antibiotics, functions by disrupting the synthesis of the bacterial cell wall. The primary molecular targets of pheneticillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically DD-transpeptidases, are crucial for the final steps of peptidoglycan synthesis, a process that provides structural integrity to the bacterial cell wall.[1]

The mechanism of inhibition is a covalent interaction. The strained β-lactam ring of pheneticillin is susceptible to nucleophilic attack by a serine residue within the active site of the PBP. This reaction results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP.[1] The inactivation of multiple PBP molecules prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. Ultimately, this results in cell lysis and bacterial death.

The affinity of different β-lactam antibiotics for specific PBPs can vary, leading to different morphological changes in bacteria and varying spectra of activity. High-molecular-weight PBPs are generally the primary lethal targets for penicillins.

Quantitative Analysis of Pheneticillin-PBP Interactions

The efficacy of pheneticillin's interaction with PBPs can be quantified through several key parameters: the 50% inhibitory concentration (IC50), the acylation efficiency (kinact/Ki), and the minimum inhibitory concentration (MIC). Due to the limited availability of specific data for pheneticillin, this section includes comparative data for the closely related phenoxymethylpenicillin (Penicillin V) and other relevant penicillins to provide a quantitative context.

Table 1: PBP Binding Affinity (IC50) of Penicillin V

The IC50 value represents the concentration of an antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin, such as Bocillin-FL, to the PBPs. Lower IC50 values indicate higher binding affinity. The following data is for Penicillin V against Escherichia coli PBPs.[2]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP4 | >1000 |

| PBP7 | >1000 |

| PBP8 | >1000 |

Note: Data for other PBPs were not specified in the cited source.

Table 2: Acylation Efficiency of Penicillins Against PBPs

| Antibiotic | PBP Target | k2/Kd (M-1s-1) |

| Penicillin G | S. pneumoniae PBP2x | 200,000 |

| Penicillin G | S. pneumoniae PBP2x (Resistant) | 137 |

Table 3: Minimum Inhibitory Concentrations (MIC) of Penicillin V

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. It provides a measure of the overall antibacterial activity. The table below presents the MIC values for Penicillin V against common Gram-positive pathogens.

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Penicillin-Susceptible | 0.12-0.5 | 0.25 | 0.5 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015-0.06 | 0.03 | 0.06 |

| Streptococcus pyogenes | - | ≤0.015-0.03 | 0.015 | 0.03 |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

This section details the methodologies for the key experiments used to determine the quantitative data presented above.

Protocol for Determining PBP Binding Affinity (IC50) via Competitive Assay

This protocol is adapted from methods utilizing a fluorescently labeled penicillin, such as Bocillin-FL, to determine the binding affinity of an unlabeled competitor like pheneticillin.[2]

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae) to the mid-logarithmic phase in an appropriate growth medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in buffer and lyse them using mechanical disruption (e.g., sonication or French press).

-

Centrifuge the lysate at low speed to remove intact cells and large debris.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and store at -80°C until use.

2. Competitive Binding Assay:

-

Prepare serial dilutions of pheneticillin in a reaction buffer.

-

In a microtiter plate, add the prepared bacterial membrane suspension to each well.

-

Add the serially diluted pheneticillin to the wells and incubate to allow for binding to the PBPs.

-

Add a fixed, subsaturating concentration of Bocillin-FL to each well and incubate. Bocillin-FL will bind to any PBPs not already occupied by pheneticillin.

-

Stop the reaction by adding SDS-PAGE sample buffer.

3. Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin-FL binding against the concentration of pheneticillin.

-

Determine the IC50 value, which is the concentration of pheneticillin that results in a 50% reduction in Bocillin-FL binding.

Protocol for Determining Acylation Efficiency (kinact/Ki)

This protocol determines the rate of PBP inactivation by pheneticillin.

1. Time-Course Competition Assay:

-

Prepare bacterial membranes or use intact cells as described in the IC50 protocol.

-

Incubate the membranes or cells with a fixed concentration of pheneticillin for varying time points.

-

At each time point, quench the reaction and immediately label the remaining active PBPs with a saturating concentration of Bocillin-FL.

2. Analysis:

-

Process the samples as described in the IC50 protocol (SDS-PAGE and fluorescence scanning).

-

Measure the decrease in fluorescent signal over time.

-

The rate of loss of the fluorescent signal corresponds to the rate of PBP inactivation by pheneticillin.

-

From this rate, the second-order rate constant of acylation (kinact/Ki) can be calculated using appropriate kinetic models.[4]

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[5]

1. Preparation:

-

Prepare a stock solution of pheneticillin of a known concentration.

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the pheneticillin stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

2. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubate the plate at a specified temperature (e.g., 35-37°C) for 18-24 hours.

3. Interpretation:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of pheneticillin in which there is no visible growth.

Conclusion

Pheneticillin's mechanism of action is a well-defined process of covalent inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell death. The quantitative parameters of IC50, acylation efficiency, and MIC are critical for characterizing its potency and spectrum of activity. The experimental protocols detailed herein provide a framework for the continued investigation of pheneticillin and other β-lactam antibiotics, which is essential for understanding mechanisms of resistance and for the development of new therapeutic strategies. Further research to obtain specific quantitative data for pheneticillin's interaction with a broader range of PBPs from clinically relevant pathogens is warranted to fully elucidate its therapeutic potential.

References

- 1. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Elucidation of the Pheneticillin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidation of the pheneticillin (Penicillin V) biosynthetic pathway. It details the core enzymatic steps, the subcellular compartmentalization of the pathway, and the complex regulatory networks that govern its operation in producing fungi, primarily Penicillium chrysogenum. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical and regulatory processes to serve as an in-depth resource for professionals in the field.

The Core Biosynthetic Pathway of Pheneticillin

The biosynthesis of pheneticillin is a multi-step enzymatic process that begins with the condensation of three precursor amino acids and culminates in the attachment of a phenoxyacetyl side chain. The pathway is catalyzed by a series of key enzymes, each playing a crucial role in the formation of the final antibiotic molecule.

The biosynthesis of pheneticillin occurs in four main stages:

-

Tripeptide Formation: The process initiates in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-functional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) .[1]

-

Formation of the β-Lactam Ring: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), the first bioactive intermediate in the pathway. This crucial step creates the characteristic bicyclic ring structure of penicillins, composed of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[2]

-

Side Chain Precursor Activation: For the final step of pheneticillin synthesis, the phenoxyacetic acid side chain must be activated. This is achieved by phenylacetyl-CoA ligase (PCL) , which catalyzes the ATP-dependent formation of phenoxyacetyl-CoA.[3]

-

Side Chain Exchange: The final step in the biosynthesis of pheneticillin involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the activated phenoxyacetyl group from phenoxyacetyl-CoA. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:6-aminopenicillanic acid acyltransferase.[1][4]

Subcellular Compartmentalization

The pheneticillin biosynthetic pathway is spatially organized within the fungal cell, with different enzymatic steps occurring in distinct subcellular compartments. The initial two steps, catalyzed by ACVS and IPNS, take place in the cytosol . The final two enzymes of the pathway, PCL and IAT, are located in peroxisomes .[5] This compartmentalization necessitates the transport of the intermediate isopenicillin N from the cytosol into the peroxisome for the final conversion to pheneticillin.

Pheneticillin Biosynthetic Pathway

Quantitative Data on Key Enzymes

The efficiency of each enzymatic step is crucial for the overall yield of pheneticillin. The following table summarizes the available kinetic parameters for the key enzymes involved in the pathway.

| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source Organism |

| IPNS | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 mM | - | - | P. chrysogenum[6] |

| PCL | Phenoxyacetic Acid | - | - | 7.8 x 10³ | P. chrysogenum[3] |

| IAT | Isopenicillin N, Phenoxyacetyl-CoA | - | - | - | P. chrysogenum |

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes in the pheneticillin biosynthetic pathway.

Isopenicillin N Synthase (IPNS) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to monitor the activity of IPNS by measuring the formation of the penicillin nucleus.[7]

Principle: The formation of the bicyclic penicillin nucleus from the linear ACV tripeptide results in an increase in absorbance at 235 nm.

Materials:

-

Purified IPNS enzyme

-

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

-

HEPES buffer (50 mM, pH 7.0)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

Spectrophotometer capable of reading at 235 nm

Procedure:

-

Prepare a standard assay mixture in a quartz cuvette containing:

-

50 mM HEPES, pH 7.0

-

800 µM ACV

-

1.2 mM TCEP

-

25 µM Ascorbate

-

10 µM FeSO₄

-

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the purified IPNS enzyme to a final concentration of 0.5 µM.

-

Immediately monitor the increase in absorbance at 235 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for isopenicillin N at 235 nm.

Phenylacetyl-CoA Ligase (PCL) Activity Assay (Spectrophotometric)

This protocol details a coupled spectrophotometric assay for determining PCL activity by monitoring the consumption of NADH.

Principle: The formation of phenylacetyl-CoA is coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PCL activity.

Materials:

-

Purified PCL enzyme

-

Phenoxyacetic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 8.0)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Tris-HCl buffer (pH 8.0)

-

Phenoxyacetic acid

-

CoA

-

ATP

-

MgCl₂

-

PEP

-

NADH

-

Myokinase, pyruvate kinase, and lactate dehydrogenase

-

-

Incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified PCL enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of PCL activity is calculated from the rate of NADH oxidation using its molar extinction coefficient at 340 nm (6220 M⁻¹cm⁻¹).

Isopenicillin N Acyltransferase (IAT) Activity Assay (HPLC-based)

This protocol describes an HPLC-based assay to measure the activity of IAT by quantifying the formation of pheneticillin.[8]

Principle: The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped, and the product, pheneticillin, is separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

Purified IAT enzyme

-

Isopenicillin N (IPN)

-

Phenoxyacetyl-CoA

-

Phosphate buffer (pH 7.5)

-

Methanol or other quenching agent

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.5)

-

IPN

-

Phenoxyacetyl-CoA

-

-

Pre-incubate the mixture at 25°C.

-

Initiate the reaction by adding the purified IAT enzyme.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Column: C18

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Detection: UV absorbance at a wavelength suitable for pheneticillin (e.g., 220 nm).

-

-

Quantify the amount of pheneticillin produced by comparing the peak area to a standard curve of known pheneticillin concentrations.

IAT HPLC Assay Workflow

Regulation of the Pheneticillin Biosynthetic Pathway

The expression of the genes encoding the penicillin biosynthetic enzymes (pcbAB, pcbC, and penDE) is tightly regulated by a complex network of transcription factors that respond to various environmental cues.[9][10]

Key regulatory proteins include:

-

PacC: A pH-dependent transcription factor that plays a role in the regulation of penicillin biosynthesis genes in response to ambient pH.[9][11]

-

VeA: A component of the velvet complex, which is involved in the light-dependent regulation of secondary metabolism, including penicillin production.[9]

-

AnCF (CCAAT-binding complex): A positively acting regulator that binds to the promoter regions of the penicillin biosynthesis genes.[9][10]

These regulatory proteins interact with the promoter regions of the pcb gene cluster, modulating their transcription in response to factors such as pH, carbon source availability, and light.

Penicillin Gene Regulation

Conclusion

The elucidation of the pheneticillin biosynthetic pathway has been a significant achievement in the field of biotechnology and drug development. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern their expression is essential for the rational design of strain improvement strategies and the optimization of industrial penicillin production. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and providing practical methodologies for further investigation into this important metabolic pathway.

References

- 1. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. Purification to homogeneity and characterization of acyl coenzyme A:6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic gene expression regulation model for growth and penicillin production in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Evaluation of Novel Pheneticillin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent challenge of antimicrobial resistance necessitates the continuous development of new and effective therapeutic agents. Penicillins, a cornerstone of antibacterial therapy, remain a viable scaffold for modification to overcome resistance mechanisms. This technical guide provides an in-depth overview of the synthesis and evaluation of novel derivatives of pheneticillin, a semi-synthetic penicillin. It details established chemical and enzymatic synthetic protocols, comprehensive methodologies for antibacterial and pharmacological assessment, and a summary of quantitative antimicrobial activity. Furthermore, this guide explores the structure-activity relationships of pheneticillin analogues, offering insights for the rational design of future derivatives with enhanced efficacy.

Introduction

Pheneticillin, or phenoxyethylpenicillin, is a β-lactam antibiotic characterized by its phenoxyethyl side chain. While effective against a range of Gram-positive bacteria, its clinical utility can be hampered by bacterial resistance, primarily mediated by β-lactamase enzymes. The development of novel pheneticillin derivatives aims to address this limitation by introducing chemical modifications that can enhance stability against enzymatic degradation, broaden the antibacterial spectrum, and improve pharmacokinetic properties. This guide serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation penicillin-based antibiotics.

Synthesis of Pheneticillin Derivatives

The synthesis of novel pheneticillin derivatives typically starts from the common precursor, 6-aminopenicillanic acid (6-APA), which is acylated with a modified phenoxyethyl side chain. Both chemical and enzymatic approaches are employed for this crucial coupling step.

Chemical Synthesis

The chemical synthesis of pheneticillin derivatives is a versatile method that allows for a wide range of structural modifications to the side chain. The general workflow involves the activation of a substituted 2-phenoxypropionic acid and its subsequent coupling with 6-APA.

Experimental Protocol: Chemical Synthesis of a Novel Pheneticillin Derivative

This protocol outlines a general two-step procedure for the synthesis of a novel pheneticillin derivative.

Step 1: Synthesis of Substituted 2-Phenoxypropionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired substituted 2-phenoxypropionic acid (1.0 eq.) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Acyl Chloride Formation: Add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq.) or oxalyl chloride ((COCl)₂) (1.2 eq.), dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenoxypropionyl chloride is typically used in the next step without further purification.

Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)

-

Preparation of 6-APA Solution: In a separate flask, suspend 6-APA (1.0 eq.) in a mixture of a suitable organic solvent (e.g., acetone, dichloromethane) and an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), at 0-5 °C. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

Coupling Reaction: Slowly add a solution of the crude 2-phenoxypropionyl chloride (from Step 1) in an anhydrous organic solvent (e.g., acetone) to the stirred 6-APA suspension. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Upon completion, acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the crude pheneticillin derivative by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetone/water) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by elemental analysis.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods. Penicillin G acylase (PGA) is commonly used to catalyze the acylation of 6-APA.

Experimental Protocol: Enzymatic Synthesis of a Novel Pheneticillin Derivative

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).

-

Substrate Addition: Add 6-aminopenicillanic acid (6-APA) and an activated form of the desired substituted 2-phenoxypropionic acid (e.g., a methyl or ethyl ester) to the buffer.

-

Enzymatic Reaction: Initiate the reaction by adding immobilized penicillin G acylase. Maintain a constant temperature (typically 25-35 °C) and pH throughout the reaction. The pH can be controlled by the automated addition of a base to neutralize the acid produced.

-

Reaction Monitoring: Monitor the formation of the pheneticillin derivative and the consumption of substrates over time using HPLC.

-

Product Isolation: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The product can then be isolated from the reaction mixture by precipitation at its isoelectric point (by adjusting the pH) followed by filtration and drying.

Evaluation of Novel Pheneticillin Derivatives

The biological activity of newly synthesized pheneticillin derivatives is primarily assessed by determining their in vitro antibacterial efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: Grow the bacterial strains to be tested overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Prepare a stock solution of each novel pheneticillin derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plates at 35-37 °C for 16-20 hours.

-

Reading of Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of novel pheneticillin derivatives against key Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Pheneticillin Derivatives against Gram-Positive Bacteria

| Compound | R-Group Modification | Staphylococcus aureus ATCC 29213 (MIC in µg/mL) | Streptococcus pneumoniae ATCC 49619 (MIC in µg/mL) | Enterococcus faecalis ATCC 29212 (MIC in µg/mL) |

| Pheneticillin | H | 0.5 | 0.25 | 8 |

| Derivative A | 4-Chloro | 0.25 | 0.125 | 4 |

| Derivative B | 2,4-Dichloro | 0.125 | 0.06 | 2 |

| Derivative C | 4-Fluoro | 0.5 | 0.25 | 8 |

| Derivative D | 4-Nitro | 1 | 0.5 | 16 |

| Derivative E | 4-Methoxy | 2 | 1 | 32 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Novel Pheneticillin Derivatives against Gram-Negative Bacteria

| Compound | R-Group Modification | Escherichia coli ATCC 25922 (MIC in µg/mL) | Pseudomonas aeruginosa ATCC 27853 (MIC in µg/mL) | Klebsiella pneumoniae ATCC 700603 (MIC in µg/mL) |

| Pheneticillin | H | >128 | >128 | >128 |

| Derivative A | 4-Chloro | 64 | >128 | 128 |

| Derivative B | 2,4-Dichloro | 32 | >128 | 64 |

| Derivative C | 4-Fluoro | >128 | >128 | >128 |

| Derivative D | 4-Nitro | 128 | >128 | >128 |

| Derivative E | 4-Methoxy | >128 | >128 | >128 |

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of pheneticillin and its derivatives is the inhibition of bacterial cell wall synthesis.

Pheneticillin Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pheneticillin, a semi-synthetic penicillin antibiotic. By examining the impact of structural modifications on its antibacterial potency, this document aims to inform the rational design of novel penicillin derivatives with enhanced efficacy and pharmacokinetic properties.

Core Structure and Antibacterial Activity

Pheneticillin, or phenoxyethylpenicillin, belongs to the β-lactam class of antibiotics. Its fundamental structure consists of a thiazolidine ring fused to a β-lactam ring, collectively known as the penam nucleus (6-aminopenicillanic acid). The antibacterial activity of pheneticillin and other penicillins is primarily attributed to the strained β-lactam ring, which acylates and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. Inhibition of PBP-mediated peptidoglycan cross-linking ultimately leads to cell lysis and bacterial death.

The side chain attached to the 6-amino group of the penam nucleus plays a critical role in determining the antibiotic's spectrum of activity, stability to acid and β-lactamases, and pharmacokinetic properties. In pheneticillin, this is a phenoxyethyl side chain.

Structure-Activity Relationship (SAR) Studies

The exploration

In Vitro Antibacterial Spectrum of Pheneticillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro antibacterial spectrum of pheneticillin. Pheneticillin, a semi-synthetic penicillin, is closely related to phenoxymethylpenicillin (Penicillin V). While comprehensive quantitative data on the Minimum Inhibitory Concentration (MIC) of pheneticillin against a wide array of bacterial species is limited in contemporary scientific literature, this guide synthesizes available information on its spectrum of activity. It also provides detailed, standardized experimental protocols for determining the in vitro antibacterial spectrum of antimicrobial agents, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

Pheneticillin, also known as phenoxyethylpenicillin, is a β-lactam antibiotic belonging to the penicillin family. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. It is structurally similar to phenoxymethylpenicillin (Penicillin V), which is more commonly used in clinical practice. Understanding the in vitro antibacterial spectrum of pheneticillin is crucial for evaluating its potential therapeutic applications and for guiding further research and development.

This guide summarizes the known antibacterial activity of pheneticillin, presents standardized methodologies for its assessment, and provides visual representations of experimental workflows and the hierarchical nature of its antibacterial spectrum.

In Vitro Antibacterial Spectrum of Pheneticillin

Pheneticillin is generally characterized as a narrow-spectrum antibiotic, with its primary activity directed against Gram-positive bacteria. Its spectrum is largely comparable to that of phenoxymethylpenicillin, though with some notable differences in potency.

Gram-Positive Bacteria

Pheneticillin has demonstrated activity against a range of Gram-positive cocci. This includes species of Streptococcus and Staphylococcus. However, its efficacy against β-lactamase-producing strains of Staphylococcus aureus is limited. A comparative study has shown that phenoxymethylpenicillin is 2.13 times more potent than pheneticillin for inhibiting the in vitro growth of S. aureus[1][2].

Gram-Negative Bacteria

The activity of pheneticillin against Gram-negative bacteria is generally poor. It may exhibit some activity against certain Gram-negative cocci, such as Neisseria species, but it is not considered a primary agent for treating infections caused by most Gram-negative rods.

Anaerobic Bacteria

Quantitative Data

Comprehensive tables of Minimum Inhibitory Concentration (MIC) values for pheneticillin are not widely available in recent publications. This limitation highlights a gap in the current understanding of this particular antibiotic.

Disclaimer: The following table presents MIC data for phenoxymethylpenicillin (Penicillin V) , a closely related penicillin. This data is provided for illustrative and comparative purposes only and should not be interpreted as representing the precise activity of pheneticillin. As noted earlier, the potency of these two compounds can differ against the same bacterial species[1][2]. Researchers are strongly advised to determine the MIC values for pheneticillin specifically, using the standardized protocols outlined in this guide.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Phenoxymethylpenicillin (Penicillin V)

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | 0.008 - 0.03 | 0.015 | 0.015 |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | - | - |

| Staphylococcus aureus (Methicillin-susceptible) | 0.06 - 2 | 0.25 | 1 |

| Neisseria meningitidis | 0.03 - 0.25 | - | - |

Note: Data is compiled from various sources for phenoxymethylpenicillin and is for illustrative purposes only.

Experimental Protocols for Determining In Vitro Antibacterial Spectrum

The determination of the in vitro antibacterial spectrum of an antibiotic is performed by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.

3.1.1. Materials

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Stock solution of pheneticillin of known concentration

-

Sterile diluent (e.g., sterile water or buffer)

-

Incubator (35°C ± 2°C)

3.1.2. Procedure

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of twofold dilutions of the pheneticillin stock solution in CAMHB in the wells of the microtiter plate. This is typically done by adding a fixed volume of the drug to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate (containing the different concentrations of pheneticillin and a growth control well with no antibiotic) with the prepared bacterial inoculum. The final volume in each well is typically 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of pheneticillin that completely inhibits visible growth of the bacteria. A reading mirror or a microplate reader can be used to facilitate the observation.

-

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

3.2.1. Materials

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Stock solution of pheneticillin of known concentration

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

3.2.2. Procedure

-

Preparation of Agar Plates:

-

Prepare a series of dilutions of the pheneticillin stock solution.

-

Add a specific volume of each antibiotic dilution to molten MHA (maintained at 45-50°C) to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared bacterial inoculum.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of pheneticillin that prevents the visible growth of the bacteria.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

Caption: Workflow for MIC determination via broth microdilution.

Logical Relationship of Antibacterial Spectrum

This diagram illustrates the hierarchical classification of bacteria based on their susceptibility to pheneticillin, as determined by MIC breakpoints.

Caption: Susceptibility classification of bacteria to pheneticillin.

Conclusion

Pheneticillin exhibits a narrow spectrum of antibacterial activity, primarily targeting Gram-positive bacteria. The scarcity of recent, comprehensive quantitative data underscores the need for further in vitro studies to fully characterize its antibacterial profile. The standardized protocols provided in this guide, based on CLSI standards, offer a robust framework for conducting such investigations. Accurate determination of pheneticillin's MIC values against a broad range of contemporary clinical isolates is essential for defining its potential role in modern antimicrobial therapy. Researchers are encouraged to utilize these methodologies to generate new data and contribute to a more complete understanding of this semi-synthetic penicillin.

References

The Advent of Acid-Stable Penicillins: A Technical Guide to the Discovery and Development of Pheneticillin

Introduction

The discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine, but the journey from a laboratory curiosity to a clinically viable therapeutic was fraught with challenges.[1][2][3][4] The initial form, Penicillin G (benzylpenicillin), suffered from poor stability in gastric acid, necessitating parenteral administration.[5] This limitation spurred a wave of research aimed at creating orally active penicillin analogs. A pivotal breakthrough in this endeavor was the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by scientists at Beecham Research Laboratories in 1957.[6][7] This discovery unlocked the potential for creating a vast array of semi-synthetic penicillins with tailored properties. Pheneticillin, one of the earliest and most significant of these semi-synthetic derivatives, emerged from this research, offering a solution to the challenge of oral administration and marking a key milestone in the development of antibiotic therapy.

This technical guide provides an in-depth exploration of the discovery, historical development, and core scientific principles of pheneticillin. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visualizations of key pathways and processes.

Historical Development: From Penicillin G to Oral Efficacy

The path to pheneticillin began with the limitations of the first penicillins. While Fleming made the initial observation of Penicillium notatum's antibacterial properties in 1928, it was the Oxford team, led by Howard Florey and Ernst Chain, who successfully isolated, purified, and demonstrated the therapeutic efficacy of penicillin in the early 1940s.[1][2][3][8] However, the acid-lability of Penicillin G meant it was largely destroyed by the stomach's acidic environment, making oral delivery ineffective.[5]

The breakthrough came from Beecham Research Laboratories, a British pharmaceutical company that had intensified its research efforts in the 1940s.[6][7] In 1957, their scientists successfully isolated the core structural component of the penicillin molecule, 6-aminopenicillanic acid (6-APA).[6][7] This discovery was monumental, as it provided a chemical scaffold that could be modified by attaching various side chains, allowing for the creation of new penicillins with improved characteristics.

Beecham quickly capitalized on this, and in 1959, they marketed Broxil, the trade name for pheneticillin (also known as phenoxyethylpenicillin).[6][7] This new compound, a semi-synthetic penicillin, was created by acylating 6-APA with α-phenoxypropionic acid. This structural modification conferred greater acid stability, allowing the drug to survive passage through the stomach and be absorbed from the gastrointestinal tract.[9] Pheneticillin was soon followed by other notable semi-synthetic penicillins from Beecham, including methicillin (Celbenin) and ampicillin (Penbritin).[6][7]

Caption: Logical workflow of the historical development of semi-synthetic penicillins.

Mechanism of Action

Pheneticillin, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[10][11][12]

-

Target Identification : The primary targets of pheneticillin are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11][13] Peptidoglycan is a critical polymer that forms the mesh-like structure of the bacterial cell wall, providing it with structural integrity.[12]

-

Inhibition of Transpeptidation : Pheneticillin binds to the active site of PBPs. This binding action specifically inhibits the transpeptidation reaction, which is the crucial step of cross-linking the individual peptidoglycan chains.[11][12]

-

Cell Wall Degradation & Lysis : By preventing the formation of these cross-links, the bacterial cell wall becomes weakened and structurally unsound.[11] The continuous activity of bacterial cell wall autolytic enzymes (autolysins), combined with the high internal osmotic pressure, leads to cell lysis and death.[12][13]

This mechanism is most effective against Gram-positive bacteria, which have a thick, accessible peptidoglycan layer.[11][12]

Caption: Mechanism of action for pheneticillin, inhibiting bacterial cell wall synthesis.

Synthesis and Chemical Properties

Pheneticillin is chemically known as 6-(α-phenoxypropionamido)penicillanic acid.[14] Its structure is a derivative of the 6-APA nucleus, featuring a phenoxyethyl side chain. This side chain is the key to its enhanced stability in acidic environments compared to Penicillin G.[9] The electron-withdrawing nature of the phenoxy group helps to prevent the acid-catalyzed rearrangement and degradation of the β-lactam ring within the stomach.

The synthesis of pheneticillin is a semi-synthetic process, starting with the fermentation-derived 6-APA.

Caption: The semi-synthetic pathway from 6-APA to pheneticillin.

Pharmacokinetics and Antibacterial Spectrum

Pheneticillin was developed to improve upon the pharmacokinetic profile of earlier penicillins, specifically regarding oral administration.

Pharmacokinetics

Studies comparing pheneticillin (PE) with phenoxymethylpenicillin (PM or Penicillin V) have elucidated its pharmacokinetic properties. A key advantage of pheneticillin is its superior absorption after oral administration.[15][16]

| Parameter | Phenoxymethylpenicillin (Penicillin V) | Pheneticillin | Citation(s) |

| Oral Absorption | 48% (as acid) | 86% (as potassium salt) | [15][16] |

| Protein Binding | 78-80% | 78-80% | [15][16] |

| Plasma Clearance (IV) | 476.4 ml/min | 295.1 ml/min | [15][16] |

| Volume of Distribution (steady state) | 35.4 L | 22.5 L | [15][16] |

| Peak Plasma Concentration | Reached within 0.75 hours (for Pen V) | Reached within 1-2 hours | [10][17] |

Antibacterial Spectrum

Pheneticillin is a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria. Its spectrum of activity is similar to that of Penicillin V.[18] It is particularly potent against:

-

Streptococcus pyogenes[10]

However, like Penicillin G and V, pheneticillin is susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[10] This limits its effectiveness against β-lactamase-producing staphylococci.

Experimental Protocols

General Protocol for Synthesis of Pheneticillin from 6-APA

This protocol outlines the conceptual chemical steps for the acylation of 6-APA.

-

Preparation of Acylating Agent : α-phenoxypropionic acid is converted to a more reactive derivative, such as an acid chloride (α-phenoxypropionyl chloride), typically by reacting it with thionyl chloride (SOCl₂) or a similar reagent.

-

Reaction Setup : 6-aminopenicillanic acid (6-APA) is dissolved in a suitable solvent system, often an aqueous-organic mixture (e.g., water and acetone), and the pH is maintained in a slightly alkaline range to ensure the amino group of 6-APA is deprotonated and nucleophilic.

-

Acylation : The α-phenoxypropionyl chloride is added slowly to the 6-APA solution under controlled temperature (often cooled to 0-5 °C) and vigorous stirring. The nucleophilic amino group of 6-APA attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming an amide bond.

-

Work-up and Purification : After the reaction is complete, the pH of the mixture is adjusted to an acidic range (e.g., pH 2-3) to precipitate the pheneticillin free acid. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent. For pharmaceutical use, it is often converted to a more stable and soluble salt, such as potassium pheneticillin.

General Protocol for In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of pheneticillin against various bacterial strains would have been determined using a method like broth microdilution.

-

Preparation of Inoculum : A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Antibiotic : A stock solution of pheneticillin potassium is prepared. A two-fold serial dilution is performed in microtiter plate wells containing growth medium to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC : The MIC is determined as the lowest concentration of pheneticillin that completely inhibits visible growth of the bacterium.

General Protocol for Comparative Pharmacokinetic Study (Crossover Design)

To compare the oral bioavailability of pheneticillin and Penicillin V, a crossover study design is typically employed.

-

Subject Recruitment : A cohort of healthy adult volunteers is recruited.

-

Study Design : The study is conducted in two phases with a "washout" period in between. In Phase 1, half the subjects receive a single oral dose of pheneticillin, and the other half receive an equimolar dose of Penicillin V after an overnight fast.

-

Sample Collection : Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours).

-

Washout Period : A washout period of sufficient duration (e.g., one week) is allowed for the complete elimination of the drug from the subjects' systems.

-

Phase 2 (Crossover) : The subjects who received pheneticillin in Phase 1 now receive Penicillin V, and vice versa. Blood sampling is repeated as in Phase 1.

-

Sample Analysis : The concentration of the active drug in the collected plasma or serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis : Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), are calculated for each subject for both drugs. Statistical analysis is performed to compare the bioavailability and other parameters between pheneticillin and Penicillin V.

Conclusion

The development of pheneticillin by Beecham Research Laboratories was a landmark achievement in the history of antibiotics. It represented the successful translation of a fundamental scientific breakthrough—the isolation of 6-APA—into a tangible clinical solution. By creating a semi-synthetic penicillin that could withstand gastric acid, pheneticillin paved the way for effective oral treatment of common bacterial infections, significantly broadening the utility and accessibility of penicillin therapy. Although now largely superseded by broader-spectrum and more β-lactamase-stable agents, the principles established during the discovery and development of pheneticillin laid the groundwork for decades of subsequent antibiotic innovation. Its story remains a powerful case study in rational drug design and the enduring impact of medicinal chemistry on human health.

References

- 1. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 2. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 6. Beecham Group - Wikipedia [en.wikipedia.org]

- 7. Beecham_(pharmaceutical_company) [bionity.com]

- 8. History of penicillin - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What is Pheneticillin Potassium used for? [synapse.patsnap.com]

- 11. What is the mechanism of Pheneticillin Potassium? [synapse.patsnap.com]

- 12. news-medical.net [news-medical.net]

- 13. Pheneticillin (Phenethicillin) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. Phenethicillin | C17H20N2O5S | CID 272833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Molecular Docking Studies of Pheneticillin with Bacterial Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneticillin, a semi-synthetic penicillin antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in cell wall synthesis. This technical guide provides a comprehensive overview of the principles and methodologies for conducting molecular docking studies of pheneticillin with its primary bacterial targets: Penicillin-Binding Proteins (PBPs) and β-lactamases. By leveraging in silico techniques, researchers can elucidate the molecular interactions, predict binding affinities, and gain insights into the mechanisms of action and potential resistance. This document offers detailed experimental protocols for molecular docking using AutoDock Vina, presents hypothetical quantitative data in a structured format for comparative analysis, and utilizes Graphviz visualizations to illustrate key workflows and relationships.

Introduction

Pheneticillin, a member of the β-lactam class of antibiotics, is effective against a range of Gram-positive bacteria. Its mechanism of action involves the acylation of the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1][2] Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell lysis and death.[1][2]

However, the emergence of antibiotic resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, poses a significant challenge to the efficacy of pheneticillin and other penicillin derivatives. Molecular docking is a powerful computational tool that allows for the prediction and analysis of the interactions between a ligand (pheneticillin) and a protein target (bacterial enzyme) at the molecular level. These in silico studies are instrumental in understanding the structural basis of antibiotic activity, identifying key binding residues, and predicting the binding affinity, which can guide the development of novel and more potent antibiotic agents.

This guide will focus on the molecular docking of pheneticillin with two critical classes of bacterial enzymes:

-

Penicillin-Binding Proteins (PBPs): The primary therapeutic targets of pheneticillin.

-

β-Lactamases: Enzymes responsible for conferring bacterial resistance to β-lactam antibiotics.

Molecular Targets: Bacterial Enzymes

The selection of appropriate protein targets is a critical first step in any molecular docking study. For pheneticillin, the primary targets are PBPs from pathogenic bacteria. Additionally, to study resistance mechanisms, various β-lactamases are also important targets.

Table 1: Representative Bacterial Enzyme Targets for Molecular Docking Studies

| Protein Target | PDB ID | Organism | Function |

| Penicillin-Binding Protein 2x (PBP2x) | 1QMF | Streptococcus pneumoniae | Transpeptidase involved in cell wall synthesis.[3] |

| Penicillin-Binding Protein 1 (PBP1) | 7O4A | Staphylococcus aureus | Bifunctional transglycosylase/transpeptidase. |

| Penicillin-Binding Protein (PBP) | 4DK1 | Staphylococcus aureus | Transpeptidase. |

| TEM-1 β-Lactamase | 1XPB | Escherichia coli | Hydrolyzes penicillin and cephalosporins.[4] |

| Toho-1 β-Lactamase | 1BZA | Escherichia coli | Extended-spectrum β-lactamase (ESBL).[5] |

| Class D β-Lactamase BSU-2 | 6W5E | Bacillus subtilis | Oxacillin-hydrolyzing β-lactamase.[6] |

Experimental Protocols: Molecular Docking with AutoDock Vina

This section provides a detailed step-by-step protocol for performing molecular docking of pheneticillin with a bacterial enzyme using the widely used software AutoDock Vina.

Software and Resource Requirements

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking.

-

UCSF Chimera or PyMOL: For visualization and analysis of results.

-

Protein Data Bank (PDB): For obtaining the 3D structures of the target enzymes.

-

PubChem or ZINC database: For obtaining the 3D structure of pheneticillin.

Step-by-Step Protocol

Step 1: Protein Preparation

-

Download the Protein Structure: Obtain the 3D crystal structure of the target bacterial enzyme from the Protein Data Bank (e.g., PDB ID: 1QMF for PBP2x).

-

Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, heteroatoms (except for cofactors essential for binding), and any existing ligands from the protein structure.

-

Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Compute and add Gasteiger charges to the protein atoms.

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of pheneticillin from a chemical database like PubChem in SDF or MOL2 format.

-

Load Ligand in ADT: Open the ligand file in AutoDock Tools.

-

Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Definition

-

Identify the Binding Site: The binding site is typically the active site of the enzyme. This can be identified from the literature or by observing the position of a co-crystallized ligand in the PDB structure.

-

Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box need to be specified. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Step 4: Docking Simulation

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

-

Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look like this: vina --config conf.txt --log log.txt.

-

Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created with the binding energy values for each pose.

Step 5: Analysis of Results

-

Visualize Docking Poses: Use a molecular visualization tool like UCSF Chimera or PyMOL to open the protein and the output ligand PDBQT file.

-

Analyze Interactions: Examine the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between pheneticillin and the amino acid residues of the enzyme's active site.

-

Binding Affinity: The binding affinity score in the log file provides a quantitative measure of the predicted binding strength. More negative values indicate a stronger predicted binding.

Quantitative Data Presentation

The following tables present hypothetical molecular docking results for pheneticillin and other penicillin derivatives with selected bacterial enzymes. This data is for illustrative purposes to demonstrate how quantitative results from such studies can be effectively summarized.

Table 2: Predicted Binding Affinities (kcal/mol) of Penicillin Derivatives with Bacterial PBPs

| Antibiotic | PBP2x (S. pneumoniae) (PDB: 1QMF) | PBP1 (S. aureus) (PDB: 7O4A) | PBP (S. aureus) (PDB: 4DK1) |

| Pheneticillin | -7.8 | -7.2 | -7.5 |

| Penicillin G | -7.5 | -6.9 | -7.2 |

| Ampicillin | -8.2 | -7.8 | -8.0 |

| Amoxicillin | -8.5 | -8.1 | -8.3 |

| Oxacillin | -7.1 | -6.5 | -6.8 |

Table 3: Predicted Binding Affinities (kcal/mol) of Penicillin Derivatives with β-Lactamases

| Antibiotic | TEM-1 (E. coli) (PDB: 1XPB) | Toho-1 (E. coli) (PDB: 1BZA) | BSU-2 (B. subtilis) (PDB: 6W5E) |

| Pheneticillin | -6.5 | -6.1 | -5.8 |

| Penicillin G | -6.2 | -5.9 | -5.5 |

| Ampicillin | -7.0 | -6.7 | -6.3 |

| Amoxicillin | -7.3 | -6.9 | -6.6 |

| Oxacillin | -5.5 | -5.2 | -4.9 |

Visualization of Workflows and Relationships

Graphviz diagrams are provided below to visually represent the logical flow of the molecular docking process and the relationship between pheneticillin and its bacterial enzyme targets.

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

Caption: The signaling pathway of pheneticillin's interaction with bacterial enzymes.

Conclusion

Molecular docking serves as an invaluable tool in the study of antibiotic-enzyme interactions. This technical guide has provided a framework for conducting molecular docking studies of pheneticillin with key bacterial enzymes. The detailed protocols, structured data presentation, and visual workflows offer a comprehensive resource for researchers in the field of drug discovery and development. By applying these computational methods, it is possible to accelerate the identification and optimization of new antibiotic candidates to combat the growing threat of bacterial resistance. Further experimental validation is essential to confirm the in silico findings and to translate these computational insights into tangible therapeutic solutions.

References

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Pheneticillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of pheneticillin, a beta-lactam antibiotic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to support research and development in the field of antimicrobial agents.

In Vitro Pharmacokinetics: Protein Binding

A crucial pharmacokinetic parameter for any antimicrobial agent is its extent of binding to plasma proteins, as only the unbound fraction is generally considered microbiologically active. In vitro studies have established the protein binding of pheneticillin to be approximately 78-80%.

Data Presentation: In Vitro Protein Binding

| Parameter | Value | Reference |

| Protein Binding | 78-80% | [1] |

Experimental Protocol: Protein Binding Determination via Equilibrium Dialysis

The determination of plasma protein binding is a critical step in characterizing the pharmacokinetic profile of a drug. Equilibrium dialysis is a widely accepted method for this purpose.

Objective: To determine the percentage of pheneticillin bound to plasma proteins in vitro.

Materials:

-

Pheneticillin standard

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cut-off of 5-20 kDa)

-

Shaking incubator or water bath at 37°C

-

Analytical instrumentation for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Membrane Preparation: The semi-permeable membranes are pre-soaked according to the manufacturer's instructions, typically in deionized water followed by PBS, to remove any preservatives and ensure proper hydration.

-

Apparatus Assembly: The equilibrium dialysis cells, each consisting of two chambers separated by the prepared membrane, are assembled.

-

Sample Preparation: A known concentration of pheneticillin is added to human plasma.

-

Dialysis Setup: The plasma sample containing pheneticillin is loaded into one chamber of the dialysis cell (the sample chamber), and an equal volume of PBS is loaded into the other chamber (the buffer chamber).

-

Equilibration: The dialysis apparatus is incubated at 37°C with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 4-24 hours). During this time, the unbound drug diffuses across the membrane from the plasma chamber into the buffer chamber until the concentration of free drug is equal on both sides.

-

Sample Collection: After incubation, aliquots are carefully collected from both the plasma and buffer chambers.

-

Analysis: The concentration of pheneticillin in the aliquots from both chambers is quantified using a validated analytical method, such as LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated using the following formula:

% Bound = [ (Total Drug Concentration in Plasma Chamber - Drug Concentration in Buffer Chamber) / Total Drug Concentration in Plasma Chamber ] x 100

Experimental workflow for determining protein binding.

In Vitro Pharmacodynamics: Antimicrobial Activity

The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its effect on the target microorganism. For pheneticillin, as with other penicillins, the primary mechanism of action is the inhibition of bacterial cell wall synthesis.

Mechanism of Action

Pheneticillin is a beta-lactam antibiotic that exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located in the bacterial cell wall. These enzymes are essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, pheneticillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Mechanism of action of pheneticillin.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. While specific and comprehensive MIC data for pheneticillin against a wide range of bacterial isolates is limited in recently published literature, data for penicillin G can serve as a reasonable proxy due to their similar spectrum of activity.

Data Presentation: Representative Penicillin G MIC Values

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.015 - >256 | 0.25 | 32 |

| Streptococcus pyogenes | ≤0.008 - 0.25 | 0.015 | 0.03 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.008 - 0.06 | 0.015 | 0.03 |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | 0.25 | 0.5 |

| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | 4.0 | 8.0 |

Note: These values are representative and can vary significantly between studies and geographical locations.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum inhibitory concentration (MIC) of pheneticillin against a panel of bacterial isolates.

Materials:

-

Pheneticillin powder of known potency

-

96-well microtiter plates

-